molecular formula C12H18OS B7990412 4-Butoxy-2,6-dimethylbenzenethiol

4-Butoxy-2,6-dimethylbenzenethiol

Cat. No.: B7990412
M. Wt: 210.34 g/mol
InChI Key: HRCBZJNLQRUZNY-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-dimethylbenzenethiol is an organic compound with the molecular formula C12H18OS It is characterized by the presence of a butoxy group, two methyl groups, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-2,6-dimethylbenzenethiol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenol and butyl bromide.

    Reaction: The butylation of 2,6-dimethylphenol is carried out using butyl bromide in the presence of a base such as potassium carbonate. This results in the formation of 4-butoxy-2,6-dimethylphenol.

    Thiol Formation: The final step involves the introduction of the thiol group. This can be achieved by treating 4-butoxy-2,6-dimethylphenol with a thiolating agent such as thiourea, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2,6-dimethylbenzenethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

4-Butoxy-2,6-dimethylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of thiol-based drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Butoxy-2,6-dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbenzenethiol: Lacks the butoxy group, resulting in different chemical properties and reactivity.

    4-Methoxy-2,6-dimethylbenzenethiol: Contains a methoxy group instead of a butoxy group, leading to variations in solubility and reactivity.

    4-Ethoxy-2,6-dimethylbenzenethiol: Similar structure but with an ethoxy group, affecting its chemical behavior.

Uniqueness

4-Butoxy-2,6-dimethylbenzenethiol is unique due to the presence of the butoxy group, which influences its solubility, reactivity, and potential applications. The combination of the butoxy group and the thiol group provides distinct chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-butoxy-2,6-dimethylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-4-5-6-13-11-7-9(2)12(14)10(3)8-11/h7-8,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCBZJNLQRUZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)C)S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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